molecular formula C23H22IN3O3S B2664543 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-90-7

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B2664543
CAS RN: 393834-90-7
M. Wt: 547.41
InChI Key: LZWREQQFAISGQE-UHFFFAOYSA-N
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Description

“2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex molecule that has gained significant attention. It is an off-white solid .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been formed via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid with a melting point of 226–228 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Environmentally Benign Synthesis of Heteroaromatic Compounds : Utilizing iodine and polymersupported [hydroxy(sulfonyloxy)iodo]benzene, researchers developed an efficient, environmentally friendly method for preparing heteroaromatic compounds, including thiazoles and imidazoles, which are crucial in medicinal chemistry (Ueno & Togo, 2004).

  • Polycondensation Reactions Involving Pyridine Derivatives : Pyridine-2,6-dicarboxylic acid phenyl ester was condensed with various amino compounds to synthesize polyamides with enhanced thermal stability, indicating potential applications in materials science (Banihashemi & Eghbali, 1976).

  • Crystal Structure Analysis of Aminopyrimidine Derivatives : The crystal structures of certain pyrimethamine derivatives were analyzed, showing specific hydrogen bonding patterns. This research underscores the importance of molecular structure in the biological activity of compounds (Balasubramani et al., 2007).

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” and similar compounds could be further explored as potential anti-tubercular agents.

properties

IUPAC Name

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22IN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWREQQFAISGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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